molecular formula C18H20N4O3S B2862419 1,3-dimethyl-7-(3-methylbenzyl)-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 370869-82-2

1,3-dimethyl-7-(3-methylbenzyl)-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2862419
CAS RN: 370869-82-2
M. Wt: 372.44
InChI Key: ACYGSBGPRZOUKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethyl-7-(3-methylbenzyl)-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione, also known as DMPPT, is a synthetic compound that has gained attention in the field of biomedical research due to its potential therapeutic applications. DMPPT belongs to the class of purine-based compounds, which have been extensively studied for their biological activities.

Scientific Research Applications

Catalytic Synthesis of Polyoxymethylene Dimethyl Ethers

Research by Baranowski, Bahmanpour, and Kröcher (2017) highlights the significance of polyoxymethylene dimethyl ethers (OME), particularly OME3-5, as promising oxygenated fuels for diesel engines. These compounds, due to their lack of C-to-C bonds, notably reduce soot formation, thereby allowing for higher exhaust gas recirculation rates and reducing NOx emissions. The study discusses the need for efficient catalysts and simpler processes for OME production, underlining the importance of such research in enhancing fuel system modifications and environmental safety (Baranowski, Bahmanpour, & Kröcher, 2017).

Bioactive Furanyl- or Thienyl-Substituted Nucleobases and Nucleosides

Ostrowski (2022) reviews the medicinal chemistry of furan and thiophene-containing compounds, focusing on their roles in various therapeutic areas. These heterocyclic compounds are integral in drug design, offering a framework for developing bioactive molecules with potential applications in antiviral, antitumor, antimycobacterial, and antiparkinsonian drugs. The review suggests that furanyl- or thienyl-substitution in purine and pyrimidine nucleobases and nucleosides significantly impacts their biological activities, pointing to the broader applicability of such modifications in pharmaceutical research (Ostrowski, 2022).

Photosensitive Protecting Groups

Amit, Zehavi, and Patchornik (1974) delve into the use of photosensitive protecting groups in synthetic chemistry, exploring the potential of 2-nitrobenzyl, 3-nitrophenyl, 3,5-dimethoxybenzyl, and other groups in facilitating synthetic processes through light-induced reactions. This research underscores the growing interest in leveraging photosensitivity for the development of novel synthetic pathways, which could be relevant for the synthesis and manipulation of complex chemicals, including those similar to the compound (Amit, Zehavi, & Patchornik, 1974).

properties

IUPAC Name

1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-(2-oxopropylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-11-6-5-7-13(8-11)9-22-14-15(19-17(22)26-10-12(2)23)20(3)18(25)21(4)16(14)24/h5-8H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYGSBGPRZOUKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2SCC(=O)C)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-(2-oxopropylsulfanyl)purine-2,6-dione

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